![molecular formula C20H20N2O3 B5710009 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide](/img/structure/B5710009.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide, commonly known as DIAB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIAB is a synthetic compound that is structurally similar to the endogenous cannabinoid anandamide.
Applications De Recherche Scientifique
DIAB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. DIAB has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
Mécanisme D'action
DIAB exerts its effects through the activation of the endocannabinoid system. It acts as a partial agonist of the CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, inflammation, and immune function. DIAB also inhibits the uptake of anandamide, which is a natural ligand for the CB1 and CB2 receptors.
Biochemical and Physiological Effects
DIAB has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DIAB also has analgesic effects by reducing pain perception through the activation of the CB1 receptors. Additionally, DIAB has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DIAB has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, DIAB also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of DIAB. One area of research is the development of new analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of DIAB in the treatment of various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of DIAB and its effects on various physiological processes.
Méthodes De Synthèse
DIAB can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 1H-indole-3-carbaldehyde, followed by reduction and amidation. The final product is obtained as a white solid with a melting point of 123-125°C.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(22-15-8-9-18-19(12-15)25-11-10-24-18)7-3-4-14-13-21-17-6-2-1-5-16(14)17/h1-2,5-6,8-9,12-13,21H,3-4,7,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEQIJAYUBGEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-indol-3-yl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.